Acetic anhydride-1,1'-13C2
Overview
Description
Acetic anhydride-1,1'-13C2, also known as acetyl-13C2, is a unique isotope of acetic anhydride, which is a colorless, volatile liquid with a pungent odor. Acetic anhydride is an organic compound that is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and fragrances. Acetyl-13C2 is a stable isotope of acetic anhydride with a carbon-13 nucleus that is used in a variety of scientific and research applications.
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Enhancement in Metabolic Profiling : Acetic anhydride is used to enhance the NMR spectra of biomolecules, particularly in metabolic profiling. This method aids in identifying biomarkers with clinical significance. It has been shown to increase signal enhancement up to 1,400-fold for amino acids in physiologic concentrations (Wilson et al., 2009).
Crystal Structure Analysis : The first crystal structure determination of Acetic anhydride at 100 K has been reported, providing insights into its molecular and crystal structure (Seidel et al., 2016).
Hyperpolarization of Biomolecules : Acetic anhydride, particularly [1,1-13C] acetic anhydride, is an excellent substrate for dynamic nuclear polarization (DNP) hyperpolarization. This enhances the NMR signal for rapid, high signal-to-noise ratio analyses of amino acid mixtures and other biomolecules (Wilson et al., 2009).
Enhanced Detection of Metabolites : The acetylation of amines in aqueous media with 1,1′-13C2 acetic anhydride has been used for enhanced detection of amino acids and related metabolites in biofluids, improving metabolite profiling analysis (Shanaiah et al., 2007).
Synthesis of Gabapentin Precursor : Acetic anhydride is involved in the synthesis of 3-Azaspiro[5,5]undecane-2,4-dione, a precursor of the drug Gabapentin. The controlled status of Acetic anhydride due to its use in illicit drug production is highlighted (Divi et al., 2013).
Radioactive Labeling : Acetic anhydride has been used for the radioactive labeling of proteins, viruses, and detritus. It facilitates the study of protein structure and biological activity and environmental research (Montelaro & Rueckert, 1975; Banks & Wolfinbarger, 1981).
Gas Chromatography and Mass Spectrometry : It is used for derivatizing biogenic amines and psychiatric drugs for analysis by gas chromatography and mass spectrometry (Baker et al., 1994).
Mechanism of Action
Target of Action
Acetic anhydride-1,1’-13C2 is a variant of acetic anhydride . It is primarily used as an acetylating agent in organic synthesis . The primary targets of acetic anhydride-1,1’-13C2 are hydroxyl (-OH) groups present in organic compounds .
Mode of Action
The mode of action of acetic anhydride-1,1’-13C2 involves a nucleophilic attack on the carbonyl group of the anhydride . This results in the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and reform the carbonyl .
Biochemical Pathways
The biochemical pathways affected by acetic anhydride-1,1’-13C2 are those involving compounds with hydroxyl groups. The acetylation of these compounds can alter their properties and functions, affecting downstream biochemical processes .
Pharmacokinetics
Its metabolism would involve hydrolysis to produce acetic acid and its isotopically labelled variant .
Result of Action
The acetylation of organic compounds by acetic anhydride-1,1’-13C2 can result in significant changes to their properties and functions. For example, acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes .
Action Environment
The action of acetic anhydride-1,1’-13C2 can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, reducing its efficacy as an acetylating agent . Additionally, the stability of acetic anhydride-1,1’-13C2 may be affected by factors such as temperature and pH .
Safety and Hazards
Acetic anhydride-1,1’-13C2 is flammable and corrosive . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn when handling it .
Biochemical Analysis
Biochemical Properties
The role of Acetic anhydride-1,1’-13C2 in biochemical reactions is primarily as a labeling agent. It allows researchers to track the metabolic pathways of acetic anhydride in biological systems
Molecular Mechanism
The molecular mechanism of Acetic anhydride-1,1’-13C2 is not fully understood. It is known to participate in acetylation reactions, where it can transfer an acetyl group to other molecules. This can lead to changes in the properties of the target molecule, including its reactivity, solubility, and interactions with other molecules .
Metabolic Pathways
Acetic anhydride-1,1’-13C2 is involved in the acetylation reactions, a common type of biochemical reaction. It can interact with various enzymes and cofactors involved in these reactions
Properties
IUPAC Name |
acetyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-CQDYUVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)O[13C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90980-78-2 | |
Record name | Acetic anhydride-1,1'-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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